4-Aminobenzyl alcohol

Description

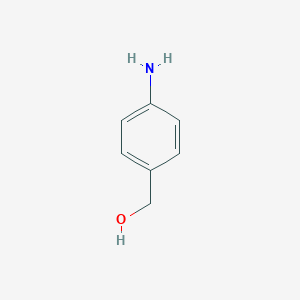

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKGIPZJYUNAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211353 | |

| Record name | 4-Aminobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-04-1 | |

| Record name | 4-Aminobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Aminobenzyl Alcohol from 4-Nitrobenzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-aminobenzyl alcohol from its nitro precursor, 4-nitrobenzyl alcohol. This conversion is a critical step in the synthesis of various pharmaceuticals, including local anesthetics and antihistamines, as well as other fine chemicals.[1] The primary route for this transformation is the reduction of the nitro group, a well-established and efficient method in organic synthesis.[1]

Reaction Overview and Signaling Pathway

The fundamental transformation involves the reduction of the aromatic nitro group (-NO2) on 4-nitrobenzyl alcohol to an amino group (-NH2). This reaction must be carried out under conditions that do not affect the benzylic alcohol (-CH2OH) functional group.

Caption: General reaction pathway for the reduction of 4-nitrobenzyl alcohol.

Catalytic Systems and Quantitative Data Summary

A variety of catalytic systems can be employed for the reduction of 4-nitrobenzyl alcohol. The choice of catalyst and reducing agent significantly impacts the reaction efficiency, yield, and purity of the final product. The following table summarizes quantitative data from established protocols.

| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Raney Nickel | Hydrazine Hydrate | Methanol (B129727) | 70 | 3 | 93.5 | [2] |

| Raney Nickel | Hydrazine Hydrate | Isopropanol | 85 | 1.5 | 91.1 | [2] |

| Ruthenium Complex | Hydrogen (H₂) | Tetrahydrofuran (B95107) | 20 | 16 | 93 | [3] |

| 10% Palladium on Carbon | Hydrogen (H₂) | Methyl t-butyl ether | Not Specified | Not Specified | Not Specified | [4] |

| Sodium Borohydride/Charcoal | Sodium Borohydride | Water-THF | 50-60 | 2-3 | Not Specified | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on cited literature and patents, offering reliable procedures for laboratory-scale synthesis.

Protocol 1: Reduction using Hydrazine Hydrate and Raney Nickel

This method, adapted from patent CN104262176A, is a high-yield process that is convenient to operate and scale up.[2]

Materials:

-

4-nitrobenzyl alcohol (15.3g, 0.1mol)

-

Methanol (100ml)

-

Raney Nickel (0.5g)

-

Hydrazine hydrate (33.75g, 0.5mol)

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 15.3g (0.1 mol) of 4-nitrobenzyl alcohol in 100ml of methanol in a reaction flask.

-

Add 0.5g of Raney nickel to the solution and stir.

-

Heat the mixture to 50°C.

-

Slowly add 33.75g (0.5 mol) of hydrazine hydrate dropwise to the reaction mixture.

-

After the addition is complete, increase the temperature to 70°C and maintain reflux for 3 hours.

-

Upon completion of the reaction, cool the mixture and filter to remove the Raney nickel.

-

Remove the solvent and excess hydrazine hydrate from the filtrate by rotary evaporation.

-

Dissolve the residue in 150ml of ethyl acetate.

-

Wash the ethyl acetate solution three times with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and recover the solvent from the filtrate by rotary evaporation to obtain the final product.

Expected Outcome: This procedure is reported to yield 11.5g of an off-white solid, corresponding to a 93.5% yield of this compound with a melting point of 59-61°C.[2]

Protocol 2: Catalytic Hydrogenation using a Ruthenium Complex

This protocol describes a room-temperature hydrogenation process using a specific ruthenium catalyst, as outlined by ChemicalBook, citing patent CN110357923.[3]

Materials:

-

4-nitrobenzyl alcohol (or other ester compounds as per the general procedure)

-

Ruthenium complex Il (0.75 mg, 0.001 mmol)

-

Potassium methoxide (B1231860) (3.5 to 70 mg, 0.05 to 1 mmol)

-

Tetrahydrofuran (THF, 1 to 10 mL)

-

Hydrogen gas (H₂)

Procedure:

-

In a glove box, add the ruthenium complex, potassium methoxide, and the ester compound (in this case, 4-nitrobenzyl alcohol) to an autoclave.

-

Add tetrahydrofuran as the solvent.

-

Seal the autoclave and remove it from the glove box.

-

Fill the autoclave with hydrogen gas to the required pressure (38002.6 Torr).

-

Stir the reaction vessel at room temperature (20°C) for 16 to 24 hours.

-

After the reaction period, slowly release the excess hydrogen.

-

Remove the solvent from the reaction solution under reduced pressure.

-

Purify the residue by column chromatography on a short column of silica gel to obtain the alcohol compound.

Expected Outcome: This method has been reported to achieve a 93% yield of this compound.[3]

Experimental Workflow

The general workflow for the synthesis, purification, and analysis of this compound from 4-nitrobenzyl alcohol is depicted in the following diagram.

References

Spectroscopic Profile of 4-Aminobenzyl Alcohol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-aminobenzyl alcohol, also known as (4-aminophenyl)methanol or 4-(hydroxymethyl)aniline. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies used for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: (4-aminophenyl)methanol

-

Synonyms: this compound, 4-(hydroxymethyl)aniline

-

Chemical Formula: C₇H₉NO

-

Molecular Weight: 123.15 g/mol

-

CAS Number: 623-04-1

-

Melting Point: 60-65 °C

-

Boiling Point: 171 °C at 11 mmHg

Spectroscopic Data

The following sections provide a detailed analysis of the spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule.

The ¹H NMR spectrum of this compound reveals the presence of distinct proton environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.01 | Doublet | 2H | 8.2 | Aromatic CH (ortho to -CH₂OH) |

| 6.56 | Doublet | 2H | 8.3 | Aromatic CH (ortho to -NH₂) |

| 4.94 | Singlet (broad) | 3H | - | -NH₂ and -OH |

| 4.33 | Singlet | 2H | - | -CH₂- |

Data acquired in DMSO-d₆ at 400 MHz.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.13 | Doublet | 2H | 8.0 | Aromatic CH (ortho to -CH₂OH) |

| 6.65 | Doublet | 2H | 8.2 | Aromatic CH (ortho to -NH₂) |

| 4.51 | Singlet | 2H | - | -CH₂- |

| 3.60 | Singlet (broad) | 2H | - | -NH₂ |

Predicted data in CDCl₃ at 600 MHz.[2]

The ¹³C NMR spectrum provides information on the different carbon environments in this compound.

| Chemical Shift (δ) ppm | Assignment |

| 147.89 | Aromatic C-NH₂ |

| 130.12 | Aromatic C-CH₂OH |

| 128.47 | Aromatic CH (ortho to -CH₂OH) |

| 114.13 | Aromatic CH (ortho to -NH₂) |

| 63.65 | -CH₂- |

Data acquired in DMSO-d₆ at 101 MHz.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Strong, Broad | O-H and N-H stretching |

| 3050 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching |

| 1620 - 1580 | Strong | N-H bending |

| 1520 - 1475 | Strong | Aromatic C=C stretching |

| 1250 - 1000 | Strong | C-O and C-N stretching |

| 850 - 800 | Strong | para-disubstituted benzene (B151609) ring |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

| m/z | Relative Intensity | Assignment |

| 123 | High | Molecular Ion [M]⁺ |

| 106 | High | [M - NH₃]⁺ |

| 94 | Medium | [M - CH₂OH]⁺ |

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented in this guide.

NMR Spectroscopy

-

Instrumentation: A Bruker 400 MHz Avance II NMR spectrometer equipped with a 5 mm BBO probe was used for both ¹H and ¹³C NMR analyses.[1]

-

Sample Preparation: A small amount of this compound was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR Acquisition: The ¹H NMR spectra were acquired with a d1 time of 1s.

-

¹³C NMR Acquisition: The ¹³C NMR spectra were acquired using a standard proton-decoupled pulse sequence.

IR Spectroscopy

-

Instrumentation: A Bruker IFS 85 FTIR spectrometer was utilized to record the infrared spectrum.[3]

-

Sample Preparation: The spectrum was obtained using the film technique, where a thin film of the molten compound is pressed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: A mass spectrometer capable of electron ionization (EI) was used.

-

Sample Introduction: The sample was introduced via a direct insertion probe or a gas chromatograph.

-

Ionization: Electron ionization was performed at 75 eV.

-

Temperatures: The source temperature was maintained at 260 °C and the sample temperature at 160 °C.[3]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Solubility Profile of 4-Aminobenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Aminobenzyl alcohol (also known as p-aminobenzyl alcohol), a key intermediate in various synthetic processes within the pharmaceutical and chemical industries. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Core Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 623-04-1 | [1][2] |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Melting Point | 60-65 °C | [1][4] |

| Boiling Point | 171°C/11mmHg | [1][4] |

Quantitative Solubility Data

| Solvent | Solubility | Remarks | Source |

| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL (406.01 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. | [5] |

Qualitative Solubility Profile

Qualitative assessments of this compound's solubility have been described in various chemical and safety datasheets. This information is summarized below.

| Solvent/Solvent Class | Solubility Description | Source |

| Water | Partially soluble | [1][4][6] |

| Alcohols | Soluble | [1][4][6] |

| Methanol | Slightly Soluble | [1] |

| Ether | Soluble | [1][4][6] |

| Benzene | Soluble | [1][4][6] |

| Chloroform | Soluble | [1] |

Experimental Protocol: Determination of Solubility via UV-Vis Spectrophotometry

The following is a generalized experimental protocol for determining the solubility of this compound in a specific solvent using UV-Vis spectrophotometry. This method is based on the Beer-Lambert law, which correlates absorbance with concentration.

1. Preparation of Standard Solutions and Calibration Curve: a. Prepare a stock solution of this compound of a known high concentration in the solvent of interest. b. From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. d. Plot a calibration curve of absorbance versus concentration. The resulting plot should be linear, and the equation of the line (y = mx + c) should be determined.

2. Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the solvent in a sealed container. b. Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). c. After agitation, allow the solution to settle, or centrifuge to separate the undissolved solid.

3. Measurement and Calculation: a. Carefully withdraw a known volume of the clear supernatant from the saturated solution. b. Dilute the supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. c. Measure the absorbance of the diluted solution at λmax. d. Using the equation from the calibration curve, calculate the concentration of the diluted solution. e. Account for the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Visualization of Experimental and Synthetic Workflows

To provide a clearer understanding of the processes involving this compound, the following diagrams illustrate a general experimental workflow for solubility determination and its role in a synthetic pathway.

Caption: Workflow for Solubility Determination by UV-Vis Spectrophotometry.

This compound is a crucial intermediate in the synthesis of more complex molecules. For instance, it is used in the synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester.[1][4][6]

Caption: Synthetic Pathway Involving this compound. Involving this compound.

References

- 1. This compound CAS#: 623-04-1 [m.chemicalbook.com]

- 2. This compound | C7H9NO | CID 69331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | 623-04-1 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Crystal Structure of 4-Aminobenzyl Alcohol

This technical guide provides a comprehensive overview of the crystal structure of 4-Aminobenzyl alcohol, intended for researchers, scientists, and professionals in drug development. The document details the crystallographic parameters, molecular geometry, and the intricate hydrogen bonding network of a recently identified polymorph. Methodologies for synthesis and crystal structure determination are also explicitly outlined.

Introduction

This compound (also known as (4-aminophenyl)methanol) is a versatile organic intermediate utilized in the synthesis of various pharmaceutical compounds and materials.[1] Its molecular structure, featuring both a primary amine and a primary alcohol functional group attached to a benzene (B151609) ring, allows for diverse chemical modifications and facilitates the formation of extensive hydrogen-bonded networks in the solid state. Understanding the precise three-dimensional arrangement of molecules in the crystal lattice is paramount for controlling solid-state properties such as solubility, stability, and bioavailability, which are critical aspects of drug development.

This guide focuses on a polymorph of this compound characterized by a distinct "herringbone" packing motif.[2][3]

Crystallographic Data

The crystal structure of this polymorph of this compound was determined by single-crystal X-ray diffraction. The data reveals an orthorhombic crystal system with the non-centrosymmetric space group Pna2₁[2][3]. A summary of the crystal data and structure refinement details is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound [2][3]

| Parameter | Value |

| Empirical Formula | C₇H₉NO |

| Formula Weight | 123.15 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Temperature (K) | 125(1) |

| Wavelength (Å) | 1.54184 (Cu-Kα) |

| Unit Cell Dimensions | |

| a (Å) | 8.95051(15) |

| b (Å) | 5.8248(1) |

| c (Å) | 12.1645(2) |

| Volume (ų) | 634.19(2) |

| Z | 4 |

| Data Collection | |

| Reflections collected/unique | 6342 / 1280 |

| R_int | 0.0188 |

| Refinement | |

| Goodness-of-fit on F² | 1.035 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0608, wR₂ = 0.1293 |

| R indices (all data) | R₁ = 0.0611, wR₂ = 0.1294 |

| Largest diff. peak/hole (e Å⁻³) | 0.39 and -0.53 |

Molecular Structure and Geometry

The molecular structure of this compound consists of a planar benzene ring substituted with an amino group and a hydroxymethyl group at the para position. The bond lengths and angles within the molecule are generally unremarkable.[2] Selected bond lengths are provided in Table 2 for reference.

Table 2: Selected Bond Lengths for this compound [2]

| Bond | Length (Å) |

| C(7)–O(7) | 1.421(4) |

| O(7)–H(7) | 0.980(7) |

| C(1)–N(1) | 1.417(2) |

| N(1)–H(1A) | 0.976(7) |

| N(1)–H(1B) | 0.976(7) |

| C(1)–C(2) | 1.394(3) |

| C(1)–C(6) | 1.400(2) |

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds, which organizes the molecules into a "herringbone" arrangement when viewed along the b-axis.[2] The amino group acts as a hydrogen bond donor, while the hydroxyl group participates as both a donor and an acceptor. This hydrogen bonding pattern is significantly different from a previously reported polymorph.[2]

The geometric parameters for the key intermolecular hydrogen bonds are summarized in Table 3.

Table 3: Intermolecular Hydrogen Bonding Geometry [2]

| D–H···A | d(D···A) (Å) | d(D–H) (Å) | d(H···A) (Å) | <(D–H···A) (°) |

| O(7)–H(7)···N(1) | 2.845(2) | 0.980(7) | 1.87(1) | 178(4) |

| N(1)–H(1A)···O(7) | 3.064(2) | 0.976(7) | 2.13(2) | 160(4) |

| N(1)–H(1B)···O(7) | 3.125(2) | 0.976(7) | 2.22(2) | 154(3) |

D = Donor atom, A = Acceptor atom

This network of hydrogen bonds creates stacks of molecules, which are fundamental to the stability of the crystal lattice.[2]

Experimental Protocols

The methodologies employed for the synthesis of this compound and its subsequent crystallographic analysis are detailed below.

The synthesis was adapted from the original 1895 procedure.[2] The process involves the reduction of 4-nitrobenzyl alcohol.

Procedure:

-

A suspension of zinc dust (80 g, 1.22 mol) and calcium chloride (8 g, 0.07 mol) in water (400 mL) is brought to a boil.

-

4-Nitrobenzyl alcohol (20 g, 0.12 mol) is added to the boiling suspension.

-

The resulting solution is boiled for 30 minutes and then filtered while hot.

-

The filtrate is cooled, and any reddish solid that appears is filtered off and discarded.

-

Sodium carbonate is added to the filtrate to precipitate calcium salts, which are subsequently removed by filtration.

-

The filtrate is evaporated to dryness.

-

The resulting oil is recrystallized from toluene (B28343) to yield this compound as a pale yellow solid.

Crystal Growth: Crystals suitable for X-ray diffraction were obtained directly from the recrystallization from toluene.[2]

Data Collection and Structure Solution:

-

A colorless plate crystal (0.15 × 0.15 × 0.02 mm) was selected and mounted.

-

Data were collected at 125 K using a Rigaku XtalLAB P200 diffractometer with a Mercury CCD detector and confocal optics Cu-Kα radiation.[2][3]

-

Intensity data were collected using ω/φ steps, accumulating area detector frames over a hemisphere of reciprocal space.

-

Data were integrated using CrystalClear and corrected for Lorentz, polarization, and long-term intensity fluctuations. Absorption effects were corrected based on multiple equivalent reflections.

-

The structure was solved by direct methods and refined by full-matrix least-squares against F² using SHELXTL.[2][3]

-

Carbon-bound hydrogen atoms were placed in idealized positions and refined using a riding model. The hydroxyl and amino hydrogen atoms were located in the difference Fourier map and refined freely.[2][3]

The following workflow diagram illustrates the process from synthesis to final structure determination.

Conclusion

The crystal structure of this polymorph of this compound is defined by an orthorhombic unit cell and a distinct herringbone packing arrangement. This supramolecular architecture is stabilized by a network of O–H···N and N–H···O hydrogen bonds. The detailed structural data and experimental protocols presented in this guide offer a valuable resource for scientists and researchers, providing a solid foundation for further studies in polymorphism, cocrystallization, and the development of new materials and pharmaceutical agents based on the this compound scaffold.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Aminobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the thermal stability and decomposition characteristics of 4-Aminobenzyl alcohol. Given the limited specific experimental data in publicly available literature, this document combines known physical properties with established principles of thermal analysis and plausible decomposition pathways derived from the chemical nature of the molecule. The quantitative thermal data presented is illustrative and based on the behavior of analogous aromatic amines and benzyl (B1604629) alcohols, providing a representative profile for this compound.

Physicochemical and Thermal Properties of this compound

The thermal stability of an organic compound is a critical parameter that dictates its handling, storage, and suitability for various applications, especially in processes requiring elevated temperatures such as chemical synthesis and pharmaceutical formulation.

Table 1: Summary of Physicochemical and Illustrative Thermal Properties of this compound

| Parameter | Value | Source/Comment |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point (Tₘ) | 60-65 °C | [1][4] |

| Boiling Point (Tₑ) | 284.8 °C at 760 mmHg | [3][5] |

| Onset of Decomposition (Tₒₙₛₑₜ) (Illustrative) | ~ 170 °C | Based on analogous aminophenols. |

| Peak Decomposition Temperature (Tₚₑₐₖ) (Illustrative) | ~ 200 °C | Illustrative value. |

| Weight Loss at 300°C (Illustrative) | ~ 55% | Suggests significant decomposition. |

| Residue at 600°C (Illustrative) | ~ 20% | Indicates the formation of a char residue. |

| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOₓ) | [6][7] |

Experimental Protocols for Thermal Analysis

To systematically and accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or aluminum crucible.

-

Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

Objective: To determine the melting point and identify other thermal transitions, such as decomposition, of this compound by measuring the heat flow into or out of the sample as a function of temperature.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its melting point (e.g., 25°C).

-

Heat the sample at a constant rate of 10°C/min to a temperature above the decomposition temperature (e.g., 300°C).

-

Cool the sample back to the starting temperature at a controlled rate.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Identify endothermic and exothermic peaks in the DSC thermogram. The melting point is determined from the onset or peak of the melting endotherm. Decomposition is often observed as a broad exotherm following the melting peak.

Plausible Decomposition Pathway

The thermal decomposition of this compound is likely to be a complex process involving multiple steps. The presence of the amino (-NH₂) and hydroxyl (-CH₂OH) functional groups on the aromatic ring suggests that initial decomposition may involve intermolecular condensation reactions, leading to the formation of polymeric structures and the elimination of water. At higher temperatures, fragmentation of the benzyl and aromatic structures is expected, leading to the formation of smaller volatile compounds.

Caption: A plausible, though hypothetical, decomposition pathway for this compound.

Experimental Workflow for Thermal Analysis

The systematic evaluation of the thermal properties of a compound like this compound follows a logical workflow, from sample preparation to data analysis and interpretation.

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. azom.com [azom.com]

- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 4-Aminobenzyl Alcohol: Commercial Sources, Purity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-aminobenzyl alcohol, a versatile bifunctional molecule crucial in various research and development sectors, particularly in pharmaceuticals. This document details its commercial availability, typical purity specifications, and the analytical methods for its characterization. Furthermore, it presents detailed experimental protocols for its synthesis and purification and explores its significant role as a self-immolative linker in antibody-drug conjugates (ADCs).

Commercial Availability and Physical Properties

This compound is readily available from several major chemical suppliers. It is typically supplied as a light yellow to off-white crystalline powder. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 623-04-1 | [1][2] |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [1][2] |

| Appearance | Light yellow to off-white crystalline powder | [1] |

| Melting Point | 57-65 °C | [1] |

| Solubility | Soluble in alcohol, ether, and benzene (B151609). Partially soluble in water. | |

| Storage Conditions | 0 - 8 °C, protected from light and air | [1] |

Commercial Sources and Purity Specifications

The purity of commercially available this compound is crucial for its applications, especially in pharmaceutical synthesis. Suppliers typically provide a certificate of analysis detailing the purity and the method of determination.

| Supplier | Stated Purity | Analytical Method |

| Chem-Impex | ≥ 98% | HPLC |

| Sigma-Aldrich | 98% | Not specified |

| Thermo Scientific | 98% | Not specified |

| Tokyo Chemical Industry (TCI) | >98.0% | GC |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources to provide a practical guide for laboratory work.

Synthesis of this compound from 4-Nitrobenzyl Alcohol

A common and efficient method for the synthesis of this compound is the reduction of the nitro group of 4-nitrobenzyl alcohol. The following protocol is adapted from a patented procedure which utilizes hydrazine (B178648) hydrate (B1144303) as the reducing agent and Raney nickel as the catalyst.[3]

Materials:

-

4-Nitrobenzyl alcohol

-

Isopropanol

-

Raney nickel (catalyst)

-

Hydrazine hydrate

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.3 g (0.1 mol) of 4-nitrobenzyl alcohol in 100 ml of isopropanol.

-

Add 0.5 g of Raney nickel to the solution and commence stirring.

-

Heat the mixture to 50°C.

-

Slowly add 33.75 g (0.5 mol) of hydrazine hydrate dropwise to the reaction mixture.

-

After the addition is complete, increase the temperature to 85°C and maintain a gentle reflux for 1.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the Raney nickel catalyst.

-

Remove the solvent and excess hydrazine hydrate from the filtrate by rotary evaporation.

-

Dissolve the residue in 150 ml of ethyl acetate.

-

Wash the ethyl acetate solution three times with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent to dryness under reduced pressure to yield the crude this compound as an off-white solid. The expected yield is approximately 91.1%.[3]

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of higher purity, suitable for further applications. While a specific single-solvent system for this compound is not extensively documented, a mixed solvent system or a single solvent in which the compound has a steep solubility curve with temperature can be employed. Based on the work-up procedure of its synthesis, ethyl acetate or a mixture of benzene and n-pentane can be effective.[4]

General Recrystallization Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Filter the hot solution by gravity filtration to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A reverse-phase method is typically employed.[5]

Instrumentation and Conditions:

-

Column: Newcrom R1 or equivalent C18 column[5]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of phosphoric acid (for non-MS detection) or formic acid (for MS-compatible detection).[5] The exact ratio should be optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 254 nm).

-

Injection Volume: 10-20 µL.

Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the detector.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of this compound and any volatile impurities.

Instrumentation and Conditions:

-

Column: A non-polar or medium-polarity column, such as a DB-5MS or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Port Temperature: 250-280°C.

-

Oven Temperature Program: An initial temperature of around 50-60°C, held for a few minutes, followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature of 250-280°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent, such as methanol (B129727) or dichloromethane, at an appropriate concentration for GC-MS analysis.

Application in Drug Development: The Self-Immolative Linker

A significant application of this compound in modern drug development is its use as a "self-immolative" or "self-eliminating" linker in the construction of antibody-drug conjugates (ADCs).[6] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells.

The linker plays a critical role in the stability and efficacy of an ADC. A linker based on this compound connects the antibody to the drug via a cleavable linkage, often a dipeptide that is a substrate for lysosomal proteases like cathepsin B.[6] Once the ADC is internalized by the target cancer cell and trafficked to the lysosome, the enzymatic cleavage of the dipeptide triggers a cascade of electronic rearrangements within the linker, leading to the release of the unmodified, active drug.

Mechanism of Drug Release

The following diagram illustrates the mechanism of drug release from an ADC employing a valine-citrulline dipeptide linker and a this compound-based self-immolative spacer.

Caption: Mechanism of drug release from an ADC with a this compound linker.

The process begins with the enzymatic cleavage of the dipeptide linker by cathepsin B within the lysosome of a cancer cell. This cleavage event unmasks the amine group of the this compound moiety. The free amine then initiates a spontaneous 1,6-elimination reaction, which proceeds through an aza-quinone methide intermediate, leading to the release of carbon dioxide and, crucially, the liberation of the unmodified cytotoxic drug.[6] This "traceless" release of the drug is a significant advantage, as any residual linker fragments could potentially reduce the drug's potency.

Conclusion

This compound is a commercially accessible and highly valuable building block for researchers and professionals in drug development and other scientific fields. Its bifunctional nature allows for its incorporation into complex molecular architectures, with its role as a self-immolative linker in antibody-drug conjugates being a prime example of its utility in creating advanced therapeutic agents. A thorough understanding of its properties, synthesis, purification, and analytical characterization is essential for its effective application in the laboratory and in the development of next-generation pharmaceuticals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H9NO | CID 69331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104262176A - Method for preparing this compound - Google Patents [patents.google.com]

- 4. US3379620A - Process for producing this compound derivatives - Google Patents [patents.google.com]

- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of (4-aminophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-aminophenyl)methanol, a key intermediate in the pharmaceutical and materials science industries. This document details a common and efficient synthesis protocol, outlines rigorous characterization methodologies, and presents key analytical data in a clear, accessible format.

Synthesis of (4-aminophenyl)methanol

The most prevalent and high-yielding method for the synthesis of (4-aminophenyl)methanol is the reduction of 4-nitrobenzyl alcohol. This process involves the conversion of the nitro group to an amine group, typically using a catalyst and a reducing agent.

Synthesis via Reduction of 4-Nitrobenzyl Alcohol

A widely used method involves the catalytic reduction of 4-nitrobenzyl alcohol using Raney nickel and hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent.[1] This approach is favored for its efficiency and the relative ease of product isolation.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve 15.3g (0.1 mol) of 4-nitrobenzyl alcohol in 100 mL of methanol.

-

Catalyst Addition: Add 0.5g of Raney nickel to the solution.

-

Heating and Reagent Addition: Stir the mixture and heat to 50°C. Slowly add 33.75g (0.5 mol) of hydrazine hydrate dropwise.

-

Reflux: After the addition is complete, increase the temperature to 70°C and reflux the mixture for 3 hours.

-

Work-up:

-

Once the reaction is complete, filter off the Raney nickel catalyst.

-

Remove the solvent and excess hydrazine hydrate from the filtrate by rotary evaporation.

-

Dissolve the residue in 150 mL of ethyl acetate.

-

Wash the organic layer three times with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and recover the solvent from the filtrate by rotary evaporation to yield the final product.

-

This protocol typically yields an off-white solid with a high purity and a yield of approximately 93.5%.[1]

Alternative Synthesis Routes

Other synthetic pathways to (4-aminophenyl)methanol include the reduction of 4-aminobenzoic acid or its esters.[2][3] These methods often employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) in combination with other reagents.[3] However, the reduction of 4-nitrobenzyl alcohol is often preferred due to its cleaner reaction profile and avoidance of more reactive and hazardous hydrides.

Characterization of (4-aminophenyl)methanol

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized (4-aminophenyl)methanol. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the determination of physical properties.

Physical Properties

The physical properties of (4-aminophenyl)methanol are crucial for its identification and handling.

| Property | Value | Reference |

| Molecular Formula | C7H9NO | [4][5] |

| Molecular Weight | 123.15 g/mol | [2] |

| Melting Point | 60-65 °C | [4][6] |

| Boiling Point | 171 °C/11 mmHg | [4][6] |

| Appearance | Yellow to brown crystalline powder | [6] |

| Solubility | Soluble in alcohol, ether, and benzene. Partially soluble in water. | [4][6] |

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of (4-aminophenyl)methanol.

Experimental Protocol (General):

-

Sample Preparation: Dissolve 5-10 mg of the synthesized (4-aminophenyl)methanol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Expected Spectral Data:

While specific peak assignments can vary slightly based on the solvent and instrument, the following are characteristic shifts for (4-aminophenyl)methanol:

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H | ~6.9-7.2 | m | 4H | Aromatic protons |

| ¹H | ~4.5 | s | 2H | -CH₂- protons |

| ¹H | ~3.7 | br s | 2H | -NH₂ protons |

| ¹H | ~2.0 | br s | 1H | -OH proton |

| ¹³C | ~145 | s | C-NH₂ | |

| ¹³C | ~130 | s | C-CH₂OH | |

| ¹³C | ~128 | d | Aromatic CH | |

| ¹³C | ~115 | d | Aromatic CH | |

| ¹³C | ~64 | t | -CH₂OH |

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (General):

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

Expected Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching vibrations |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| 1620-1580 | Strong | N-H bending and C=C aromatic ring stretching |

| 1520-1480 | Strong | C=C aromatic ring stretching |

| 1050-1000 | Strong | C-O stretching |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (General):

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Data Acquisition: Acquire the mass spectrum, scanning a relevant mass-to-charge (m/z) range.

Expected Spectral Data:

| m/z | Interpretation |

| 123 | Molecular ion [M]⁺ |

| 106 | [M - OH]⁺ or [M - NH₃]⁺ |

| 93 | [M - CH₂O]⁺ |

| 77 | Phenyl cation |

Visualized Workflows

Synthesis Workflow

Caption: Synthesis workflow for (4-aminophenyl)methanol.

Characterization Workflow

Caption: Characterization workflow for (4-aminophenyl)methanol.

References

- 1. CN104262176A - Method for preparing 4-aminobenzyl alcohol - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. (4-aminophenyl)methanol [chembk.com]

- 5. This compound | C7H9NO | CID 69331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 623-04-1 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Use of 4-Aminobenzyl Alcohol in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzyl alcohol is a versatile bifunctional monomer that has garnered significant interest in polymer chemistry, particularly in the design of advanced materials for drug delivery and stimuli-responsive systems. Its unique structure, featuring both a nucleophilic amine and a primary alcohol, allows for its incorporation into a variety of polymer backbones, including polyurethanes, polyesters, and, most notably, self-immolative polymers (SIPs). These materials are engineered to depolymerize in a controlled manner in response to specific triggers, offering a powerful mechanism for the targeted release of therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of polymers incorporating this compound, with a focus on self-immolative poly(benzyl ether)s and poly(benzyl carbamate)s, which are at the forefront of stimuli-responsive drug delivery research.

Applications in Polymer Synthesis for Drug Delivery

The primary application of this compound in polymer synthesis for drug delivery revolves around its use as a key building block for self-immolative polymers.[1][2] These polymers are designed to have a thermodynamically unstable backbone that is kinetically stabilized by a trigger-responsive end-cap.[3] Upon exposure to a specific stimulus (e.g., an enzyme, a change in pH, or a reducing agent), the end-cap is cleaved, initiating a head-to-tail depolymerization cascade that releases the constituent monomeric units and any appended drug molecules.[2][3]

Key Applications Include:

-

Stimuli-Responsive Drug Release: Polymers containing this compound can be designed to degrade and release drugs in specific physiological environments, such as the reductive environment of a tumor or the acidic environment of endosomes.[3]

-

Signal Amplification: The depolymerization of a single polymer chain can release multiple drug molecules, leading to an amplified therapeutic response from a single triggering event.

-

"On-Demand" Material Disassembly: This technology allows for the creation of materials that can be removed or degraded upon command, which is useful for temporary medical devices and scaffolds.

Polymer Synthesis and Properties: A Quantitative Overview

The properties of polymers derived from this compound are highly dependent on the polymer type and the specific synthetic conditions. The following tables summarize key quantitative data for representative self-immolative polymers.

| Polymer Type | Monomer(s) | Initiator/Catalyst | Mn ( g/mol ) | PDI (Mw/Mn) | Trigger for Depolymerization | Reference |

| Poly(benzyl ether) | Quinone methide derived from a phenolic precursor | Anionic initiator | 5,400 - 26,000 | 1.1 - 1.3 | Acid, Base, or specific chemical signals | [4] |

| Side Chain-Immolative Poly(benzyl ether) | Quinone methide with pendant pyridine (B92270) disulfide | Anionic initiator | ~10,000 - 20,000 | ~1.2 | Reductive conditions (e.g., DTT) | [1][3] |

| Poly(benzyl carbamate) | This compound derivative | Phosgene or activated carbonate | 5,000 - 15,000 | 1.2 - 1.5 | Enzyme (e.g., Cathepsin B), pH change | [5] |

Experimental Protocols

Protocol 1: Synthesis of a Self-Immolative Poly(benzyl ether) via Anionic Polymerization of a Quinone Methide Monomer

This protocol describes the synthesis of a poly(benzyl ether) with pendant functional groups that can be used for further modification, such as drug conjugation. The polymerization proceeds via a living anionic mechanism initiated from a suitable alcohol.

Materials:

-

Quinone methide monomer (synthesized from a corresponding phenol (B47542) precursor)

-

Initiator: A primary alcohol (e.g., benzyl (B1604629) alcohol)

-

Catalyst: 1-tert-butyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene) (P₂-t-Bu)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

End-capping agent (e.g., a silyl (B83357) chloride or chloroformate)

-

Quenching agent (e.g., methanol)

-

Nitrogen or Argon source for inert atmosphere

-

Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

-

Preparation of the Reaction Setup: All glassware should be rigorously dried in an oven and cooled under a stream of inert gas. The reaction is performed under an inert atmosphere.

-

Initiation: In a flame-dried flask, dissolve the quinone methide monomer in the anhydrous solvent. Cool the solution to the desired temperature (typically -10 to -20 °C).

-

Polymerization: In a separate flask, prepare a solution of the initiator alcohol and the P₂-t-Bu catalyst in the anhydrous solvent. Add this initiator/catalyst solution dropwise to the cooled monomer solution with vigorous stirring. The polymerization is typically rapid.

-

End-capping: Once the desired degree of polymerization is reached (monitored by techniques like NMR or GPC if possible, or based on reaction time), add the end-capping agent to terminate the living polymer chains. This step is crucial for the stability of the final polymer.

-

Quenching and Precipitation: After the end-capping reaction is complete, quench any remaining reactive species by adding a small amount of methanol (B129727). Precipitate the polymer by slowly adding the reaction mixture to a non-solvent (e.g., cold methanol or hexanes).

-

Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

-

Characterization: Characterize the polymer using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI). Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure and the successful incorporation of the end-cap.

Expected Results:

This procedure should yield a well-defined poly(benzyl ether) with a narrow molecular weight distribution (PDI < 1.3). The molecular weight can be controlled by adjusting the monomer-to-initiator ratio.

Protocol 2: Synthesis of a Poly(benzyl carbamate)

This protocol outlines the synthesis of a poly(benzyl carbamate) through the reaction of a diamine monomer derived from this compound with an activated carbonate.

Materials:

-

Monomer: A diamine derivative of this compound (e.g., with a protected hydroxyl group)

-

Activated carbonate (e.g., bis(4-nitrophenyl) carbonate or triphosgene)

-

Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Base (e.g., Triethylamine or N,N-Diisopropylethylamine (DIPEA))

-

Nitrogen or Argon source for inert atmosphere

-

Standard glassware for air-sensitive reactions

Procedure:

-

Monomer Preparation: The this compound monomer may require protection of the hydroxyl group and/or conversion to a more reactive diamine derivative depending on the desired polymer structure.

-

Polymerization: In a flame-dried flask under an inert atmosphere, dissolve the diamine monomer and the base in the anhydrous solvent. To this solution, add a solution of the activated carbonate in the same solvent dropwise at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the polymerization by techniques such as thin-layer chromatography (TLC) or by observing the increase in viscosity of the reaction mixture.

-

Work-up and Precipitation: Once the polymerization is complete, quench the reaction if necessary. Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., water, methanol, or diethyl ether).

-

Purification: Collect the polymer by filtration, wash it extensively to remove unreacted monomers and byproducts, and dry it under vacuum.

-

Deprotection (if necessary): If a protecting group was used for the hydroxyl functionality, it must be removed in a subsequent step using appropriate deprotection chemistry.

-

Characterization: Analyze the final polymer using GPC for molecular weight and PDI, and NMR and FTIR spectroscopy to confirm the carbamate (B1207046) linkages and overall structure.

Visualizing the Processes

To better understand the chemical transformations and workflows, the following diagrams are provided.

Caption: Anionic polymerization of a quinone methide monomer.

Caption: General pathway of self-immolative depolymerization.

Caption: A typical workflow for polymer synthesis and characterization.

References

- 1. download.s21i.co99.net [download.s21i.co99.net]

- 2. Radiopaque, Self-Immolative Poly(benzyl ether) as a Functional X-ray Contrast Agent: Synthesis, Prolonged Visibility, and Controlled Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functionalizable, Side Chain-Immolative Poly(benzyl ether)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Increasing the Rate of End-to-end Depolymerization of Poly(benzyl carbamates) in Low Polarity Environments - Blacklight [etda.libraries.psu.edu]

Application Notes and Protocols: 4-Aminobenzyl Alcohol as a Linker in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction to 4-Aminobenzyl Alcohol in Bioconjugation

This compound (also known as para-aminobenzyl alcohol or PAB) is a critical component in the design of modern bioconjugates, particularly in the field of antibody-drug conjugates (ADCs). It primarily functions as a "self-immolative" spacer within a larger linker structure. This property ensures that upon a specific triggering event, such as enzymatic cleavage, the linker undergoes a spontaneous decomposition to release the conjugated payload in its active, unmodified form.[1][2]

The most prevalent application of this compound is within the valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker system.[1][3] This linker is renowned for its stability in systemic circulation and its susceptibility to cleavage by lysosomal proteases, like cathepsin B, which are often overexpressed in the tumor microenvironment.[1][3]

Key Features of this compound-Based Linkers:

-

Self-Immolation: Following the cleavage of a trigger group (e.g., the Val-Cit dipeptide), the linker undergoes a 1,6-elimination reaction, leading to the release of the payload.[1]

-

Traceless Release: The self-immolative mechanism ensures that the released drug is free of any linker remnants that might impair its activity.[1]

-

Versatility: The this compound scaffold can be used to link a variety of payloads containing amine or hydroxyl groups.

-

Tunable Stability: The stability and release kinetics of the linker can be modulated by modifications to the dipeptide sequence or the self-immolative spacer itself.

Mechanism of Action: The Self-Immolative Pathway

The self-immolative property of the this compound linker is central to its function. The process is initiated by the enzymatic cleavage of the Val-Cit dipeptide, which exposes a free amine group on the PAB moiety. This triggers a cascade of electronic rearrangements, culminating in the release of the payload.

Caption: Self-immolation mechanism of a Val-Cit-PAB linker.

Experimental Protocols

This section provides detailed protocols for the synthesis of a common drug-linker construct, its conjugation to an antibody, and the subsequent characterization of the resulting ADC.

Synthesis of MC-Val-Cit-PABC-MMAE Drug-Linker

This protocol describes the synthesis of a maleimido-caproyl-Val-Cit-PABC-MMAE drug-linker, a widely used construct for cysteine-based antibody conjugation.

Workflow for Drug-Linker Synthesis:

Caption: Workflow for the synthesis of the MC-Val-Cit-PAB-MMAE drug-linker.

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

Monomethyl auristatin E (MMAE)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)

-

Preparative and analytical HPLC systems

-

Lyophilizer

Procedure:

-

Coupling of Fmoc-Val-Cit-PAB-OH with MMAE:

-

Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.

-

Add HOBt (1.0 eq.) and pyridine to the solution.

-

Stir the reaction at room temperature and monitor its progress by HPLC.

-

Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.[4]

-

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-Val-Cit-PAB-MMAE in DMF.

-

Add piperidine (20 eq.) and stir at room temperature for 20-30 minutes.[4]

-

Purify the resulting NH₂-Val-Cit-PAB-MMAE by reverse-phase HPLC.

-

-

Coupling of Maleimidocaproic Acid (MC):

-

Activate maleimidocaproic acid by reacting it with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., DCC) in a suitable solvent like dichloromethane (B109758) (DCM) to form the MC-NHS ester.

-

Dissolve the purified H₂N-Val-Cit-PAB-MMAE in DMF.

-

Add the MC-NHS ester to the solution and stir at room temperature.

-

Monitor the reaction by HPLC.

-

Once the reaction is complete, purify the final product, MC-Val-Cit-PAB-MMAE, by preparative HPLC and lyophilize to a solid.[3]

-

Quantitative Data for Synthesis:

| Step | Reactants | Key Reagents | Typical Yield |

| 1 | Fmoc-Val-Cit-PAB-OH + MMAE | HOBt, Pyridine | 75-85% |

| 2 | Fmoc-Val-Cit-PAB-MMAE | Piperidine | >90% |

| 3 | H₂N-Val-Cit-PAB-MMAE + MC-NHS | - | 80-90% |

| Overall | ~50-70% [5] |

Antibody-Drug Conjugation

This protocol details the conjugation of the MC-Val-Cit-PABC-MMAE drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.

Workflow for ADC Synthesis:

Caption: Workflow for the synthesis of the Antibody-Drug Conjugate (ADC).

Materials:

-

Monoclonal antibody (mAb) of choice

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

MC-Val-Cit-PABC-MMAE drug-linker

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) with EDTA

-

L-Cysteine

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Antibody Reduction:

-

Prepare the antibody solution in a suitable buffer (e.g., PBS with EDTA).

-

Add a controlled molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds.

-

Incubate the reaction at 37°C for 1-2 hours.[6]

-

-

Conjugation:

-

Dissolve the MC-Val-Cit-PABC-MMAE drug-linker in DMSO.

-

Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target drug-to-antibody ratio (DAR).

-

Gently mix the reaction and incubate at room temperature for 1-4 hours in the dark.[4]

-

-

Quenching:

-

Quench the reaction by adding an excess of a thiol-containing reagent like L-cysteine to cap any unreacted maleimide (B117702) groups.[3]

-

-

Purification:

-

Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC).

-

ADC Characterization

3.3.1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is the standard method for determining the DAR of cysteine-linked ADCs.[7]

Materials:

-

HIC column (e.g., Tosoh TSKgel Butyl-NPR)

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)

-

HPLC system with UV detector

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the purified ADC sample.

-

Elute the different drug-loaded species with a decreasing salt gradient (increasing percentage of Mobile Phase B).

-

Monitor the elution profile at 280 nm.

-

Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area % of each DAR species × DAR value) / 100

Expected HIC Profile:

| DAR Species | Elution Order | Relative Hydrophobicity |

| DAR0 (unconjugated) | First | Lowest |

| DAR2 | Second | |

| DAR4 | Third | |

| DAR6 | Fourth | |

| DAR8 | Last | Highest |

3.3.2. Plasma Stability Assay

This assay assesses the stability of the ADC in plasma by measuring the amount of released payload over time.

Materials:

-

Purified ADC

-

Human or mouse plasma

-

Incubator at 37°C

-

LC-MS/MS system

Procedure:

-

Incubate the ADC in plasma at 37°C.[8]

-

At various time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots of the plasma sample.

-

Process the samples to precipitate proteins and extract the released payload.

-

Quantify the amount of released payload using a validated LC-MS/MS method.[8]

-

The stability can be expressed as the percentage of intact ADC remaining or the half-life of the ADC in plasma.

Comparative Stability Data:

| Linker | Plasma Source | Stability Observation | Reference |

| Val-Cit-PAB | Human | High stability, minimal drug release over several days. | [9] |

| Val-Cit-PAB | Mouse | Prone to premature cleavage by carboxylesterase, leading to faster drug release. | [9] |

Concluding Remarks

The this compound-based self-immolative linker, particularly in the Val-Cit-PAB configuration, is a powerful tool in the development of targeted bioconjugates. A thorough understanding of its mechanism, synthesis, and characterization is essential for the successful design and development of effective and safe therapeutics. The protocols and data presented herein provide a foundational guide for researchers in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes: 4-Aminobenzyl Alcohol in the Preparation of Azo Dyes

Introduction

Azo dyes are a prominent class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1] This chromophoric group is part of an extended conjugated system that is responsible for the vibrant colors of these compounds.[1] Azo dyes constitute the largest and most versatile group of synthetic dyes, with applications spanning textiles, printing, food, and pharmaceuticals.[1][2] Their synthesis is primarily achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][3]

4-Aminobenzyl alcohol serves as a valuable primary aromatic amine (the diazo component) in this synthesis. The presence of the hydroxymethyl group (-CH₂OH) can influence the final properties of the dye, such as solubility and its ability to bind to specific fabrics or substrates. These application notes provide detailed protocols for the synthesis of azo dyes using this compound, targeting researchers, scientists, and professionals in drug development.

Chemical Principles and Reaction Mechanism

The synthesis of azo dyes from this compound involves two fundamental reactions: diazotization and azo coupling.

-

Diazotization: This reaction converts the primary amino group of this compound into a diazonium salt.[4] It is performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[1][4] The reaction must be carried out at low temperatures (typically 0-5 °C) because the resulting diazonium salt is unstable and can decompose at higher temperatures.[5][6] The electrophile in this reaction is the nitrosonium ion (NO⁺), which is attacked by the nucleophilic nitrogen of the amino group.[1][7]

-

Azo Coupling: The diazonium salt formed in the first step is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components.[8] This is an electrophilic aromatic substitution reaction.[8] Suitable coupling components include phenols, naphthols, and aromatic amines.[6] The coupling position is typically para to the activating group (e.g., -OH, -NH₂) on the coupling component, unless this position is blocked.[6] The pH of the reaction medium is critical; coupling with phenols is typically carried out in mildly alkaline conditions, while coupling with amines is performed in weakly acidic to neutral conditions.[6]

Experimental Protocols

The following protocols provide a general methodology for the synthesis of azo dyes using this compound. Molar quantities are based on a starting amount of 0.01 mol of this compound.

Protocol 1: Diazotization of this compound

This procedure details the formation of the 4-(hydroxymethyl)benzenediazonium (B1203784) chloride solution.

Materials and Reagents:

-

This compound (1.23 g, 0.01 mol)

-

Concentrated Hydrochloric Acid (HCl, ~37%) (2.5 mL)

-

Sodium Nitrite (NaNO₂) (0.70 g, ~0.01 mol)

-

Distilled Water

-

Ice

-

100 mL Beaker or Conical Flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a 100 mL beaker, suspend 1.23 g of this compound in 15 mL of distilled water.

-

While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. The amine salt may precipitate.

-

Cool the mixture to 0-5 °C in an ice-water bath with continuous stirring. Maintain this temperature throughout the diazotization process.[5]

-

In a separate small beaker, dissolve 0.70 g of sodium nitrite in 5 mL of cold distilled water.

-

Add the sodium nitrite solution dropwise to the cold, stirred suspension of the this compound hydrochloride over a period of 5-10 minutes. Ensure the temperature does not rise above 5 °C.[9]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.[10] The resulting clear or slightly pale yellow solution is the diazonium salt solution, ready for the coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol (B1666908)

This protocol describes the synthesis of an exemplary azo dye by coupling the diazotized this compound with 2-naphthol.

Materials and Reagents:

-

Diazonium salt solution (from Protocol 1)

-

2-Naphthol (1.44 g, 0.01 mol)

-

Sodium Hydroxide (B78521) (NaOH)

-

Distilled Water

-

Ice

-

250 mL Beaker

-

Buchner funnel and filter paper for vacuum filtration

Procedure:

-

In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 20 mL of a 1 M sodium hydroxide solution. Stir until the 2-naphthol is completely dissolved.[5]

-

Cool the 2-naphthol solution to 0-5 °C in an ice-water bath.[5]

-

While stirring vigorously, slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.[9]

-

A brightly colored precipitate should form immediately.[5]

-

Continue stirring the reaction mixture in the ice bath for another 20-30 minutes to ensure complete coupling.[6]

-

Collect the solid azo dye product by vacuum filtration using a Buchner funnel.[6]

-

Wash the precipitate on the filter with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.[6]

-

Allow the product to air-dry or dry it in a desiccator.

Data Presentation

The properties of the synthesized azo dyes are dependent on the coupling component used. The following table summarizes expected data for azo dyes derived from this compound and various coupling partners.

| Diazo Component | Coupling Component | Molar Ratio (Amine:Coupler) | Expected Color | Yield (%) | λmax (nm) | Key FTIR Peaks (cm⁻¹) |

| This compound | 2-Naphthol | 1:1 | Orange-Red | 75-85 | ~480-490 | ~3400 (O-H), ~1600 (N=N), ~1500 (C=C, aromatic) |

| This compound | Phenol | 1:1 | Yellow-Orange | 70-80 | ~410-425 | ~3400 (O-H), ~1590 (N=N), ~1510 (C=C, aromatic) |

| This compound | Resorcinol | 1:1 | Dark Orange | 80-90 | ~430-445 | ~3350 (O-H), ~1610 (N=N), ~1500 (C=C, aromatic) |

| This compound | N,N-Dimethylaniline | 1:1 | Red | 70-80 | ~510-525 | ~3050 (C-H, aro.), ~1600 (N=N), ~1520 (C=C, aro.) |

Note: Yields and λmax values are estimates based on typical azo dye syntheses and may vary depending on specific reaction conditions. FTIR peaks are characteristic absorptions; O-H stretching from both the alcohol and any phenolic groups will be broad.[9]

Visualizations

Caption: General reaction pathway for the synthesis of azo dyes.

Caption: Workflow for the synthesis and isolation of azo dyes.

References

- 1. benchchem.com [benchchem.com]

- 2. jbiochemtech.com [jbiochemtech.com]

- 3. researchgate.net [researchgate.net]

- 4. Diazotisation [organic-chemistry.org]

- 5. cuhk.edu.hk [cuhk.edu.hk]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 9. iosrjournals.org [iosrjournals.org]

- 10. researchgate.net [researchgate.net]

Application of 4-Aminobenzyl Alcohol in Corrosion Inhibition: A Methodological Overview

For Immediate Release

While direct studies on the application of 4-aminobenzyl alcohol as a soluble corrosion inhibitor are not extensively available in current literature, its structural features—a primary amine group and a hydroxyl group attached to a benzene (B151609) ring—suggest a strong potential for metallic corrosion inhibition. Organic compounds containing nitrogen and oxygen heteroatoms are known to be effective corrosion inhibitors due to the presence of lone pair electrons, which facilitate adsorption onto metal surfaces.

This document provides a comprehensive set of application notes and protocols for evaluating the corrosion inhibition properties of this compound. The methodologies outlined are based on standard practices for testing similar organic inhibitors, such as its isomer o-aminobenzyl alcohol (used in polymeric coatings) and related compounds like 4-aminophenol.

Proposed Mechanism of Action

This compound is anticipated to inhibit corrosion through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The inhibition mechanism can involve:

-

Chemisorption: The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can form coordinate bonds with the vacant d-orbitals of metal atoms (e.g., iron).

-

Physisorption: Electrostatic interactions can occur between the charged metal surface and the protonated amine group in acidic solutions.

-

Protective Film Formation: The adsorbed molecules create a hydrophobic film that repels corrosive species.